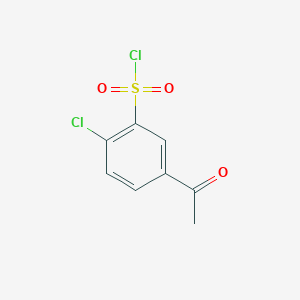

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride

Description

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride (CAS: 3511-47-5) is a sulfonyl chloride derivative featuring a benzene ring substituted with an acetyl group at position 5, a chlorine atom at position 2, and a sulfonyl chloride group at position 1. Its molecular formula is C₈H₆Cl₂O₃S, with a molecular weight of 265.16 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, agrochemicals, and pharmaceuticals. Its reactive sulfonyl chloride group enables facile nucleophilic substitution reactions, while the acetyl moiety offers opportunities for further functionalization.

Key identifiers include:

- InChIKey: XWIWYJKLMNGMLH-UHFFFAOYSA-N

- Synonyms: 4'-Chloro-3'-chlorosulfonylacetophenone, 5-Acetyl-2-chlorobenzenesulfonyl chloride.

Properties

IUPAC Name |

5-acetyl-2-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIWYJKLMNGMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Acetyl-2-chloroaniline Precursor

The diazonium salt pathway begins with the preparation of 5-acetyl-2-chloroaniline, a key intermediate. This involves a three-step sequence:

- Protection of 2-Chloroaniline : Reaction with acetic anhydride yields $$ N $$-(2-chlorophenyl)acetamide, shielding the amine during subsequent electrophilic substitution.

- Friedel-Crafts Acetylation : Using aluminum chloride ($$ \text{AlCl}_3 $$) and acetyl chloride, the acetyl group is introduced at the meta position relative to the acetamide directing group, forming $$ N $$-(2-chloro-5-acetylphenyl)acetamide.

- Deprotection : Acidic hydrolysis regenerates the free amine, producing 5-acetyl-2-chloroaniline.

Diazotization and Sulfonation

The aniline derivative is diazotized at $$-5^\circ \text{C}$$ using sodium nitrite ($$ \text{NaNO}2 $$) and hydrochloric acid ($$ \text{HCl} $$) to form the diazonium chloride. Subsequent treatment with sulfur dioxide ($$ \text{SO}2 $$) in the presence of copper(I) chloride ($$ \text{CuCl} $$) replaces the diazonium group with a sulfonyl chloride moiety.

Reaction Conditions :

- Temperature: $$ 0^\circ \text{C} $$ during $$ \text{SO}_2 $$ introduction

- Solvent System: Acetic acid and toluene (1:1 v/v)

- Yield: 54–60% after purification via cold diethyl ether recrystallization.

Thiol Oxidation Route: Chlorination of 5-Acetyl-2-chlorobenzenethiol

Preparation of the Thiol Precursor

Synthesizing 5-acetyl-2-chlorobenzenethiol requires:

- Nitration of 2-Chloroacetophenone : Directed nitration introduces a nitro group at position 5, yielding 2-chloro-5-nitroacetophenone.

- Reduction to Amine : Catalytic hydrogenation or tin(II) chloride ($$ \text{SnCl}_2 $$) reduces the nitro group to an amine, forming 5-acetyl-2-chloroaniline.

- Thiolation : Diazotization followed by treatment with potassium ethyl xanthate ($$ \text{KSCSO}_2\text{Et} $$) introduces the thiol group via a radical mechanism.

Oxidative Chlorination

The thiol intermediate undergoes oxidative chlorination using sodium hypochlorite ($$ \text{NaOCl} $$) in hydrochloric acid ($$ \text{HCl} $$) and dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at $$ 0^\circ \text{C} $$. This converts the $$- \text{SH} $$ group to $$- \text{SO}_2\text{Cl} $$ with high efficiency.

Optimized Parameters :

- $$ \text{NaOCl} $$ Concentration: 5.7–8.25% (w/v)

- Reaction Time: 4 hours for complete oxidation

- Yield: 82–86% after cold ether purification.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- Diazonium Route : Offers better regioselectivity but requires stringent temperature control ($$-5^\circ \text{C} $$) to prevent diazonium decomposition.

- Thiol Oxidation : Higher yields but demands multi-step thiol precursor synthesis, increasing complexity.

Industrial and Research Applications

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride is primarily utilized in:

- Pharmaceuticals : Synthesis of protease inhibitors and kinase modulators.

- Agrochemicals : Precursor for sulfonylurea herbicides.

- Materials Science : Crosslinking agent in polymer chemistry.

Chemical Reactions Analysis

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Scientific Research Applications

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride is widely used in scientific research and industrial applications, including:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the modification of biomolecules for research purposes.

Medicine: The compound is involved in the development of pharmaceuticals and other therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Cl, CN, SO₂Cl) enhance the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution. For example, the cyano group in 680618-02-4 increases reaction rates in sulfonamide formation. Bulky substituents (e.g., Br in 81226-68-8) may sterically hinder reactions, whereas polar groups (e.g., acetamido in 13632-07-0) improve solubility.

Stability and Hydrolysis :

- Compounds with methoxy (1481595-14-5 ) or fluoro (1258651-40-9 ) substituents exhibit slower hydrolysis due to reduced electrophilicity or enhanced steric protection.

Applications: Acetyl-containing derivatives (e.g., 3511-47-5) are preferred for further ketone-based modifications, while cyanobenzamido derivatives (680618-02-4) are valuable in medicinal chemistry for target-specific interactions.

Biological Activity

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride (C8H6Cl2O3S) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride features a sulfonyl chloride functional group attached to a chlorinated aromatic ring with an acetyl substituent. Its molecular structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of 5-acetyl-2-chlorobenzene-1-sulfonyl chloride is believed to be mediated through various mechanisms, including:

- Enzyme Inhibition : Compounds with sulfonyl chloride groups often act as inhibitors of specific enzymes, leading to altered biochemical pathways.

- Receptor Binding : The compound may interact with cellular receptors, influencing downstream signaling pathways.

- Cellular Effects : Preliminary studies suggest it may induce apoptosis in cancer cells while sparing normal cells, similar to other sulfonamide derivatives .

In Vitro Studies

-

Anticancer Activity :

- A study indicated that sulfonamides derived from similar structures exhibit significant anticancer properties by disrupting cell division processes through tubulin polymerization inhibition. This suggests that 5-acetyl-2-chlorobenzene-1-sulfonyl chloride may possess similar effects.

- Another study demonstrated that compounds with sulfonyl groups can induce apoptosis in various cancer cell lines, indicating potential therapeutic applications in oncology .

-

Antibacterial Properties :

- Sulfonamides are well-known for their antibacterial effects. Although specific data on 5-acetyl-2-chlorobenzene-1-sulfonyl chloride is limited, its structural similarities to known antibacterial agents suggest it may have comparable activity against bacterial pathogens.

Case Studies

A case study involving the synthesis and evaluation of related compounds showed promising results in terms of biological activity. For instance, derivatives with modifications on the sulfonamide group demonstrated enhanced activity against multidrug-resistant bacteria, indicating the potential for developing new antibiotics based on this scaffold .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 5-Acetyl-2-methoxybenzene-1-sulfonyl chloride | C9H10ClO3S | Anticancer and antibacterial properties |

| 5-Ethoxybenzenesulfonyl chloride | C9H10ClO3S | Antibacterial activity |

| 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride | C8H6Cl2O3S | Potential anticancer and antibacterial effects |

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 5-acetyl-2-chlorobenzene-1-sulfonyl chloride in laboratory settings?

- Methodological Answer : Use respiratory protection (e.g., NIOSH-certified respirators) and wear nitrile gloves to avoid inhalation or skin contact. Work in a fume hood with adequate ventilation to mitigate exposure to toxic gases like hydrogen chloride (HCl) or sulfur oxides (SOₓ), which may form during decomposition . Emergency showers and eyewash stations must be accessible. Store the compound away from moisture and bases, as sulfonyl chlorides hydrolyze readily .

Q. How can researchers verify the purity of 5-acetyl-2-chlorobenzene-1-sulfonyl chloride?

- Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm) and ¹H/¹³C NMR to assess purity. Compare the acetyl proton signal (~2.6 ppm in CDCl₃) and sulfonyl chloride resonance (~140 ppm in ¹³C NMR) against reference spectra. Melting point analysis (e.g., 83–87°C for structurally similar 4-acetylbenzenesulfonyl chloride ) can also indicate impurities.

Q. What storage conditions optimize the stability of 5-acetyl-2-chlorobenzene-1-sulfonyl chloride?

- Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Monitor for discoloration (yellowing indicates decomposition). Periodic FTIR analysis can detect hydrolyzed byproducts (e.g., sulfonic acids) via O-H stretches (~3000–3500 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-acetyl-2-chlorobenzene-1-sulfonyl chloride in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic sulfur centers and charge distribution. Compare frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to attack by amines or alcohols. Validate predictions with kinetic studies (e.g., monitoring reaction rates via ¹H NMR) .

Q. What experimental approaches resolve contradictions in reported reaction yields for sulfonamide syntheses using this compound?

- Methodological Answer : Systematically vary reaction parameters:

- Solvent polarity : Compare DCM (low polarity) vs. THF (moderate polarity) to optimize nucleophile accessibility.

- Stoichiometry : Use a 1.2:1 molar ratio (sulfonyl chloride:nucleophile) to account for hydrolysis side reactions.

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.

Literature contradictions often arise from unaccounted moisture levels or competing hydrolysis .

Q. How can thermal decomposition products of 5-acetyl-2-chlorobenzene-1-sulfonyl chloride be analytically identified?

- Methodological Answer : Perform Thermogravimetric Analysis (TGA) coupled with GC-MS or FTIR to detect evolved gases (e.g., HCl, SO₂). For solid residues, use XRD to identify crystalline byproducts like acetylated benzene derivatives. Reference decomposition profiles of analogous compounds (e.g., 2-chloroethanesulfonyl chloride decomposes at >200°C ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.